molecular formula C16H26BrNO B12426002 8-OH-DPAT-d7 (hydrobromide)

8-OH-DPAT-d7 (hydrobromide)

Cat. No.: B12426002
M. Wt: 335.33 g/mol
InChI Key: BATPBOZTBNNDLN-WIROKCJUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-OH-DPAT-d7 hydrobromide involves the deuteration of 8-Hydroxy-2-(dipropylamino)tetralin. The process typically includes the following steps:

Industrial Production Methods

Industrial production of 8-OH-DPAT-d7 hydrobromide follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

8-OH-DPAT-d7 hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

8-OH-DPAT-d7 hydrobromide is extensively used in scientific research due to its selective agonist properties for the 5-HT1A receptor. Its applications include:

    Chemistry: Used as a reference compound in analytical chemistry to study the behavior of serotonin receptors.

    Biology: Employed in neurobiological studies to understand the role of serotonin in brain function and behavior.

    Medicine: Investigated for its potential therapeutic effects in treating conditions such as depression, anxiety, and schizophrenia.

    Industry: Utilized in the development of new drugs targeting serotonin receptors

Mechanism of Action

8-OH-DPAT-d7 hydrobromide exerts its effects by selectively binding to and activating the 5-HT1A receptor. This activation leads to the modulation of serotonin levels in the brain, influencing various physiological processes such as mood, anxiety, and cognition. The compound also affects other molecular targets and pathways, including the inhibition of serotonin reuptake and the activation of downstream signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxy-2-(dipropylamino)tetralin hydrobromide: The non-deuterated form of the compound with similar pharmacological properties.

    7-Hydroxy-2-(dipropylamino)tetralin hydrobromide: Another serotonin receptor agonist with a slightly different structure.

    5-Hydroxy-2-(dipropylamino)tetralin hydrobromide: A related compound with different receptor selectivity

Uniqueness

8-OH-DPAT-d7 hydrobromide is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in pharmacokinetics and metabolic pathways. The deuterium atoms reduce the rate of metabolic degradation, making it a valuable tool in research .

Properties

Molecular Formula

C16H26BrNO

Molecular Weight

335.33 g/mol

IUPAC Name

7-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide

InChI

InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H/i1D3,3D2,10D2;

InChI Key

BATPBOZTBNNDLN-WIROKCJUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br

Origin of Product

United States

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